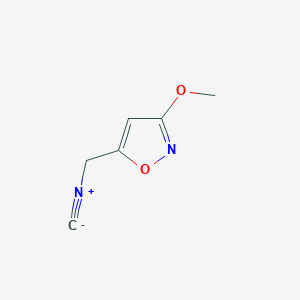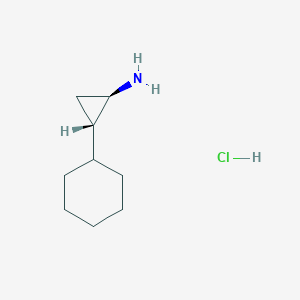
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with a tetrahydropyrimidine ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl piperidine-4-carboxylate with 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with catalysts like methanesulfonic acid to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: A simpler analog with similar structural features.
Piperidine-4-carboxylate derivatives: Compounds with variations in the substituents on the piperidine ring.
Uniqueness
Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate is unique due to its fused ring structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl 1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-3-20-12(18)9-4-6-16(7-5-9)10-8-11(17)15(2)13(19)14-10/h8-9H,3-7H2,1-2H3,(H,14,19) |
InChI Key |
FQBRVDWJFPJJJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=O)N(C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)

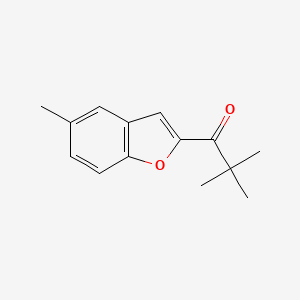
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
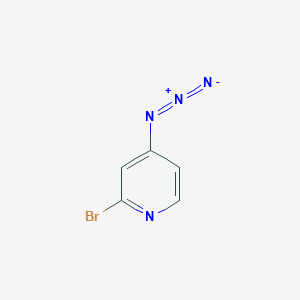



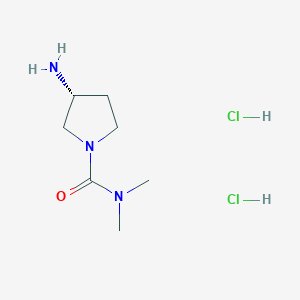
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13626701.png)
